Boiling Point, Density, and LogP Differentiation vs. Non-Fluorinated (3-Bromopropyl)benzene and the 2,4-Difluoro Regioisomer
1-(3-Bromopropyl)-3,4-difluorobenzene exhibits a boiling point of 226.1 ± 25.0 °C, which is ~11–12 °C lower than (3-bromopropyl)benzene (237–238 °C) and ~5 °C higher than the 2,4-difluoro regioisomer (221.3 °C) . Density is 1.47–1.50 g/cm³ vs. 1.31 g/cm³ for the non-fluorinated analog, indicating substantially higher mass per unit volume. The calculated logP of 3.76 for the 3,4-difluoro isomer is intermediate between the 2,4-difluoro isomer (logP 3.86) and (3-bromopropyl)benzene (logP 3.01), offering a distinct lipophilicity window for partitioning-sensitive applications [1].
| Evidence Dimension | Boiling point, density, and logP |
|---|---|
| Target Compound Data | BP = 226.1 ± 25.0 °C; Density = 1.47–1.50 g/cm³; LogP = 3.76 |
| Comparator Or Baseline | (3-Bromopropyl)benzene: BP = 237–238 °C, Density = 1.31 g/cm³, LogP = 3.01; 1-(3-Bromopropyl)-2,4-difluorobenzene: BP = 221.3 °C, LogP = 3.86 |
| Quantified Difference | ΔBP ≈ -11 °C vs. non-F; ΔBP ≈ +5 °C vs. 2,4-F₂; ΔLogP = +0.75 vs. non-F; ΔLogP = -0.10 vs. 2,4-F₂ |
| Conditions | Predicted values at 760 mmHg; logP calculated via consensus method (ACD/Labs or equivalent) |
Why This Matters
A lower boiling point than the non-fluorinated analog reduces thermal stress during distillation, while the distinct logP window allows fine-tuning of chromatographic retention and membrane permeability without switching to an entirely different scaffold.
- [1] MolBase (n.d.). 3-Bromopropylbenzene: LogP = 3.0141. Fluorochem LogP for target compound = 3.76461691. View Source
